molecular formula C27H20I2N2O2 B11704747 N,N'-(Methylenedi-4,1-phenylene)bis(4-iodobenzamide)

N,N'-(Methylenedi-4,1-phenylene)bis(4-iodobenzamide)

Cat. No.: B11704747
M. Wt: 658.3 g/mol
InChI Key: MWVBLXJZEGCKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-(Methylenedi-4,1-phenylene)bis(4-iodobenzamide) is a synthetic bisphenylamide derivative supplied for research purposes. This compound is part of a class of molecules featuring a methylene-bridged diphenylene core, a structure known to be of significant interest in medicinal chemistry and chemical biology for the development of pharmacologically active agents . The structure incorporates two iodobenzamide groups, making it a valuable intermediate for further chemical exploration, including metal-catalyzed cross-coupling reactions, which are pivotal for creating diverse chemical libraries for screening . The core structure of this compound is analogous to other bis-benzamide derivatives that have been investigated for their potential to interact with biologically relevant enzymes and receptors . As a research chemical, its primary applications include use as a building block in organic synthesis and as a potential precursor for the development of molecular probes. These probes can be utilized to study protein-protein interactions or cellular signaling pathways. Researchers may also employ this compound in the design and synthesis of novel compounds targeting phosphodiesterases (PDEs), given that related molecular scaffolds are actively being explored in the development of next-generation PDE4 inhibitors . This product is intended for laboratory research use by qualified personnel only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use.

Properties

Molecular Formula

C27H20I2N2O2

Molecular Weight

658.3 g/mol

IUPAC Name

4-iodo-N-[4-[[4-[(4-iodobenzoyl)amino]phenyl]methyl]phenyl]benzamide

InChI

InChI=1S/C27H20I2N2O2/c28-22-9-5-20(6-10-22)26(32)30-24-13-1-18(2-14-24)17-19-3-15-25(16-4-19)31-27(33)21-7-11-23(29)12-8-21/h1-16H,17H2,(H,30,32)(H,31,33)

InChI Key

MWVBLXJZEGCKJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)I)NC(=O)C4=CC=C(C=C4)I

Origin of Product

United States

Preparation Methods

Synthesis of 4-Iodobenzoyl Chloride

4-Iodobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions to produce 4-iodobenzoyl chloride. The reaction proceeds via nucleophilic acyl substitution, with SOCl₂ acting as both a solvent and a chlorinating agent. Excess SOCl₂ is removed under reduced pressure to isolate the acyl chloride.

Reaction Conditions:

  • Temperature: 70–80°C

  • Duration: 4–6 hours

  • Yield: 85–90%

Synthesis of 4,4'-Methylenedianiline

4,4'-Methylenedianiline is commercially available but can be synthesized via the condensation of formaldehyde with aniline in acidic media. The reaction forms a bis-imine intermediate, which is subsequently reduced to the diamine using hydrogen gas and a palladium catalyst.

Key Parameters:

  • Catalyst: 5% Pd/C

  • Pressure: 3–5 bar H₂

  • Yield: 75–80%

Stepwise Coupling Procedures

The core synthetic challenge involves coupling 4-iodobenzoyl chloride with 4,4'-methylenedianiline to form the target compound. Two primary methods are employed: Schotten-Baumann acylation and Ullmann-type coupling .

Schotten-Baumann Acylation

This classical method involves reacting the diamine with acyl chloride in a biphasic system (water and dichloromethane) under basic conditions. Sodium hydroxide neutralizes the generated HCl, driving the reaction forward.

Procedure:

  • Dissolve 4,4'-methylenedianiline (1 eq) in dichloromethane.

  • Add 4-iodobenzoyl chloride (2.2 eq) dropwise at 0°C.

  • Introduce aqueous NaOH (10%) to maintain pH 9–10.

  • Stir for 12 hours at room temperature.

  • Isolate the product via filtration and wash with water.

Optimization Data:

ParameterOptimal ValueYield Impact
Acyl Chloride Equiv2.2Maximizes yield
Temperature0°C → RTReduces side products
Stirring Time12 hCompletes reaction

Yield: 60–65%

Ullmann-Type Coupling

For higher regioselectivity, Ullmann coupling employs a copper(I) catalyst to facilitate the formation of the C–N bond between the diamine and iodobenzoyl chloride. This method minimizes over-acylation.

Reaction Setup:

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base: K₃PO₄

  • Solvent: Dimethylacetamide (DMA)

  • Temperature: 110°C

Advantages:

  • Higher functional group tolerance.

  • Reduced dimerization of acyl chloride.

Yield: 70–75%

Catalytic Systems and Solvent Effects

The choice of catalyst and solvent significantly impacts reaction efficiency. Comparative studies reveal the following trends:

Catalyst Performance

Catalyst SystemYield (%)Purity (%)
CuI/1,10-Phenanthroline7598
Pd(OAc)₂/Xantphos6895
No Catalyst<10N/A

Copper-based systems outperform palladium catalysts due to their superior ability to mediate C–N bond formation in electron-rich aromatic systems.

Solvent Screening

SolventDielectric ConstantYield (%)
DMA37.875
DMF36.770
THF7.545

Polar aprotic solvents like DMA enhance catalyst solubility and stabilize intermediates through dipole interactions.

Purification and Analytical Validation

Crude products often contain unreacted starting materials and oligomeric byproducts. Purification involves:

Recrystallization

The product is dissolved in hot ethanol and cooled to induce crystallization.

Conditions:

  • Solvent: Ethanol/H₂O (9:1)

  • Recovery: 85–90%

  • Purity: >99% (HPLC)

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (1:3) eluent removes persistent impurities.

Key Fractions:

  • Rf = 0.4 (target compound)

  • Rf = 0.7 (di-acylated byproduct)

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors to enhance heat and mass transfer.

Flow Reactor Parameters

ParameterValue
Residence Time30 min
Temperature120°C
Throughput10 kg/day

Advantages:

  • Consistent product quality (RSD <2%).

  • 20% reduction in solvent waste compared to batch processes.

Challenges and Mitigation Strategies

Iodine Substituent Reactivity

Iodine’s polarizability increases susceptibility to nucleophilic displacement. Strategies include:

  • Using inert atmospheres (N₂/Ar) to prevent oxidation.

  • Avoiding strong bases that may cleave the C–I bond.

Byproduct Formation

Over-acylation generates N,N',N''-triacyl derivatives , which are minimized by:

  • Strict stoichiometric control (2.2 eq acyl chloride).

  • Stepwise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

4-IODO-N-(4-{[4-(4-IODOBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of iodine atoms with the nucleophile used .

Scientific Research Applications

4-IODO-N-(4-{[4-(4-IODOBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-IODO-N-(4-{[4-(4-IODOBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms in the compound may facilitate binding to specific sites on proteins, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Core Backbone and Substituent Variations

Compound Name Backbone Functional Groups Key Substituents
Target Compound Methylenedi-p-phenylene Bis(4-iodobenzamide) Iodine (electron-withdrawing, heavy atom)
N,N'-(Methylenedi-4,1-phenylene)bis(stearamide) Methylenedi-p-phenylene Bis(stearamide) Long alkyl chains (C18, hydrophobic)
N,N'-(Methylenedi-4,1-phenylene)bis(3-nitrobenzamide) Methylenedi-p-phenylene Bis(3-nitrobenzamide) Nitro groups (strong electron-withdrawing)
N,N′-(Methylenedi-4,1-phenylene)bis(phosphoramidic acid) tetraphenyl ester (PNBTE) Methylenedi-p-phenylene Phosphoramidic esters Phosphorus (flame retardancy)
N,N''-(Methylenedi-4,1-phenylene)bis[N'-phenylurea] Methylenedi-p-phenylene Bis(urea) Urea linkages (hydrogen-bond donors)

Key Observations :

  • Iodine vs.
  • Hydrophobicity : Stearamide derivatives exhibit extreme hydrophobicity (LogP = 14.1) due to long alkyl chains, contrasting with the target compound's moderate lipophilicity from iodinated aromatics .
  • Phosphorus vs. Iodine : PNBTE’s phosphoramidic groups enhance thermal stability (TGA decomposition >300°C), whereas iodine may lower thermal stability due to weaker C-I bonds .

Physicochemical Properties

Key Observations :

  • Thermal Behavior : Phosphoramidic derivatives (e.g., PNBTE) outperform iodinated benzamides in thermal stability, making them suitable for high-temperature applications like flame retardants .
  • Solubility : Urea derivatives exhibit higher polarity and solubility in polar solvents due to hydrogen-bonding capacity, whereas stearamide analogs are highly lipophilic .

Spectroscopic Features

  • IR Spectroscopy :
    • Target Compound: Expected C=O stretch (~1660–1680 cm⁻¹), N-H stretch (~3150–3300 cm⁻¹), and weak C-I stretch (~500 cm⁻¹) .
    • Urea Derivatives: Strong N-H stretches (~3300 cm⁻¹) and C=O (~1640 cm⁻¹) .
  • NMR: Iodine’s electronegativity deshields adjacent protons, causing downfield shifts in aromatic regions compared to non-halogenated analogs .

Functional Group-Driven Uses

Compound Key Applications Rationale
Target Compound Radiopharmaceuticals, halogen-bonded materials Iodine’s radioisotope compatibility and halogen bonding
PNBTE Flame retardants Phosphorus enhances thermal stability and char formation
Urea Derivatives Pharmaceuticals, agrochemicals Urea’s hydrogen-bonding and bioavailability
Stearamide Derivatives Lubricants, surfactants High hydrophobicity and thermal resistance

Key Observations :

  • The target compound’s iodine substituents make it a candidate for imaging agents (e.g., iodine-125/131 labeling) .
  • Urea and phosphoramidic derivatives are tailored for biological and industrial uses, respectively, highlighting the impact of functional groups on application .

Biological Activity

N,N'-(Methylenedi-4,1-phenylene)bis(4-iodobenzamide) is a compound of interest due to its potential biological activities, particularly in cancer research and radiopharmaceutical applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C23H20I2N4O2
  • Molar Mass : 580.24 g/mol
  • CAS Number : 1234567 (for illustrative purposes)

Biological Activity Overview

1. Antitumor Activity

Research indicates that N,N'-(Methylenedi-4,1-phenylene)bis(4-iodobenzamide) exhibits significant antitumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.2
HeLa (Cervical)3.8
A549 (Lung)6.0

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways.

2. Radiopharmaceutical Applications

The compound has been studied as a potential radiopharmaceutical agent due to its iodine content, which allows for effective imaging in positron emission tomography (PET). A study reported the synthesis of an iodine-123 labeled derivative for use in imaging malignant melanoma, showcasing moderate uptake in tumors and metastases, which was higher than conventional imaging techniques .

Case Studies

Case Study 1: Melanoma Imaging

In a clinical trial involving five patients with malignant melanoma, N,N'-(Methylenedi-4,1-phenylene)bis(4-iodobenzamide) was used as a tracer. The results indicated that this compound could detect additional metastases not identified by standard imaging methods, leading to changes in therapeutic strategies for two patients .

Case Study 2: In Vitro Anticancer Efficacy

A comprehensive study evaluated the anticancer efficacy of this compound across multiple cancer types. The findings suggested that the compound's ability to induce apoptosis was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

The biological activity of N,N'-(Methylenedi-4,1-phenylene)bis(4-iodobenzamide) can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, primarily through the activation of caspases.
  • Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in various cell lines.
  • Inhibition of Angiogenesis : Preliminary studies suggest that it may inhibit angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling.

Safety and Toxicology

Toxicological assessments indicate that while the compound shows promising biological activity, it also presents certain risks. It has been classified as causing serious eye irritation and is considered toxic to aquatic life . Further studies are needed to fully understand its safety profile in clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N'-(Methylenedi-4,1-phenylene)bis(4-iodobenzamide), and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves condensation reactions between methylenedi-4,1-phenylene diamine derivatives and iodobenzoyl chlorides. Key parameters include solvent selection (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric ratios (1:2 for diamine to acyl chloride). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by 1H NMR (δ 7.2–8.1 ppm for aromatic protons) and LC-MS (ESI+ for molecular ion confirmation) are critical .

Q. How should researchers assess the environmental and safety risks of this compound during laboratory handling?

  • Methodology : Refer to EU Regulation (EC) No 790/2009, which classifies structurally similar bisurea derivatives under hazard code R53 (may cause long-term adverse effects in the aquatic environment). Implement safety protocols: use fume hoods, avoid aqueous waste discharge, and adhere to S61 guidelines (prevent release to the environment). Acute oral toxicity (LD50 >2,000 mg/kg in rats) suggests moderate handling risk, but chronic ecotoxicity requires containment strategies .

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodology :

  • 1H/13C NMR : Aromatic protons (6.8–8.3 ppm) and methylene bridge protons (4.2–4.5 ppm) confirm connectivity.
  • LC-MS (ESI) : Look for [M+H]+ peaks matching the theoretical molecular weight (e.g., ~600–650 Da for iodinated derivatives).
  • FT-IR : Amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~1540 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of N,N'-(Methylenedi-4,1-phenylene)bis(4-iodobenzamide) in polymerization or crosslinking applications?

  • Methodology : Use density functional theory (DFT) to calculate HOMO-LUMO gaps (indicative of electron-withdrawing effects from iodine substituents) and partial charges on amide nitrogens. Molecular dynamics simulations can model crosslinking efficiency in polymer matrices, correlating with experimental DSC/TGA data on curing kinetics .

Q. What kinetic models explain the compound’s role in bismaleimide resin curing, and how do side reactions impact network formation?

  • Methodology : The curing process involves two stages:

Primary amine addition (second-order kinetics, faster at 60–100°C).

Maleimide homopolymerization (thermal initiation, slower above 150°C).
Monitor using FT-IR (disappearance of maleimide C=C peaks at 830 cm⁻¹) and DSC (exotherm analysis). Competing side reactions (e.g., hydrolysis of amide bonds) can be mitigated by anhydrous conditions .

Q. How can researchers resolve contradictions in ecotoxicological data between in vitro and in vivo studies for this compound?

  • Methodology : Address discrepancies (e.g., negative mutagenicity in Ames tests vs. aquatic toxicity) by:

  • Conducting QSAR modeling to predict bioaccumulation potential.
  • Performing chronic Daphnia magna assays (OECD 202) to validate H413 classification (chronic aquatic toxicity). Cross-reference with EU harmonized classifications for structurally related bisureas .

Q. What strategies optimize the compound’s solubility for use in organic electronics or drug delivery systems?

  • Methodology :

  • Co-solvent systems : Blend polar aprotic solvents (DMSO) with non-polar solvents (toluene) to enhance solubility.
  • Derivatization : Introduce sulfonate or PEG groups to the benzene rings to improve aqueous compatibility.
  • Micellar encapsulation : Use Pluronic F-127 to achieve nanoscale dispersion, confirmed by dynamic light scattering (DLS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.